molecular formula C21H27NO2 B14668921 N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide CAS No. 42561-38-6

N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide

Cat. No.: B14668921
CAS No.: 42561-38-6
M. Wt: 325.4 g/mol
InChI Key: JYBNOVKZOPMUFI-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and two phenyl groups attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butyl chain: Starting with a suitable butyl precursor, the chain is modified to introduce the hydroxyl and methyl groups.

    Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amide bond.

    Substitution: The phenyl groups can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.

Scientific Research Applications

N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-ethylpropanamide
  • N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-propylpropanamide
  • N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-butylpropanamide

Uniqueness

N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

42561-38-6

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide

InChI

InChI=1S/C21H27NO2/c1-4-20(23)22(3)16-17(2)21(24,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,24H,4,15-16H2,1-3H3

InChI Key

JYBNOVKZOPMUFI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CC(C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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